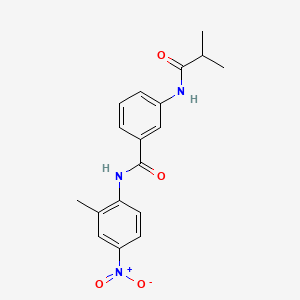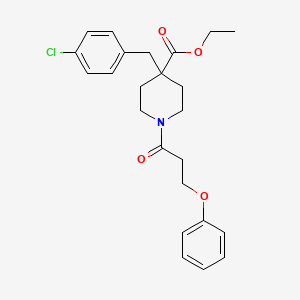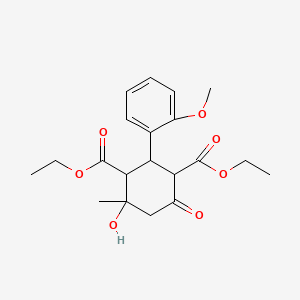![molecular formula C12H13N3O B4056634 3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B4056634.png)
3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine
Übersicht
Beschreibung
3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.105862047 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Sensing
3-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine derivatives have found significant applications in the development of luminescent materials and sensors. For instance, luminescent lanthanide compounds utilizing similar pyridine derivatives demonstrate potential for biological sensing due to their distinct luminescence properties. This includes the ability to undergo thermal and photochemical spin-state transitions, which can be particularly useful in creating responsive materials for various sensing applications (Halcrow, 2005). Furthermore, the synthesis of compounds incorporating pyrazolylpyridine units has led to materials with slow magnetization reversal, indicative of single molecule magnetism features, which are crucial for developing new types of magnetic sensors (Gass et al., 2012).
Catalysis and Synthesis
These compounds are also utilized in catalysis, demonstrating their versatility beyond sensing applications. The involvement of 3-bpp complexes in catalysis underscores the role of pyrazolylpyridine derivatives in facilitating chemical reactions, especially in the synthesis of functional materials and chemicals. This versatility is highlighted by the development of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centers into biomedical sensors, showcasing the broad applicability of these compounds in catalysis and material science (Halcrow, 2014).
Organic Electronics
In the realm of organic electronics, specifically in the development of phosphorescent organic light-emitting diodes (PhOLEDs), 3-(1H-Pyrazol-1-yl)pyridine derivatives serve as crucial components. These compounds are used to construct bipolar host materials that significantly enhance the efficiency and stability of PhOLEDs. The ability to tune optoelectronic parameters by modifying the structural linkage between the electron-transporting and hole-transporting units illustrates the compound's importance in optimizing device performance for blue, green, and white PhOLEDs (Li et al., 2016).
Fluorescent Chemosensors
Moreover, these pyrazolylpyridine derivatives are instrumental in the development of fluorescent chemosensors. The design of chemosensors capable of selective metal ion detection is crucial for environmental monitoring and biomedical diagnostics. For instance, a novel sensor for hydrazine based on pyrazole formation reaction demonstrates the compound's utility in environmental sensing, showcasing its potential for detecting small molecules, metal ions, and anions in aqueous environments (Li et al., 2018).
Eigenschaften
IUPAC Name |
pyridin-3-yl-(3,4,5-trimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)14-15(10(8)3)12(16)11-5-4-6-13-7-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYQWHLWLLHMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4056552.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B4056562.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4056565.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4056569.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4056573.png)

![ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B4056583.png)
![1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4056594.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4056596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4056608.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4056610.png)

